6-[(Nonadecafluorononyl)oxy]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Nonadecafluorononyl)oxy]hexanoic acid is a perfluorinated compound known for its unique chemical properties and applications. This compound is characterized by the presence of a long perfluorinated chain attached to a hexanoic acid moiety, making it highly hydrophobic and chemically stable .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Nonadecafluorononyl)oxy]hexanoic acid typically involves the reaction of hexanoic acid with a perfluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Nonadecafluorononyl)oxy]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The perfluorinated chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Wissenschaftliche Forschungsanwendungen
6-[(Nonadecafluorononyl)oxy]hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers
Wirkmechanismus
The mechanism of action of 6-[(Nonadecafluorononyl)oxy]hexanoic acid is primarily related to its hydrophobic and lipophobic properties. The perfluorinated chain interacts with hydrophobic regions of molecules or surfaces, while the hexanoic acid moiety can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to act as an effective surfactant and stabilizer in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorodecanoic acid (PFDA)
- Perfluorododecanoic acid (PFDoA)
Comparison
6-[(Nonadecafluorononyl)oxy]hexanoic acid is unique due to its specific chain length and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to other perfluorinated acids. Its longer chain length provides enhanced hydrophobicity and stability, making it suitable for specialized applications where other perfluorinated compounds may not be as effective .
Eigenschaften
CAS-Nummer |
113560-31-9 |
---|---|
Molekularformel |
C15H11F19O3 |
Molekulargewicht |
600.21 g/mol |
IUPAC-Name |
6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)hexanoic acid |
InChI |
InChI=1S/C15H11F19O3/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)37-5-3-1-2-4-6(35)36/h1-5H2,(H,35,36) |
InChI-Schlüssel |
LLGMWOFTKRWPAW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCOC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.